3-Chloro-4-fluoroaniline hydrochloride
Description
Properties
Molecular Formula |
C6H6Cl2FN |
|---|---|
Molecular Weight |
182.02 g/mol |
IUPAC Name |
3-chloro-4-fluoroaniline;hydrochloride |
InChI |
InChI=1S/C6H5ClFN.ClH/c7-5-3-4(9)1-2-6(5)8;/h1-3H,9H2;1H |
InChI Key |
CQLLRURGHWMUTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)F.Cl |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
3-Chloro-4-fluoroaniline hydrochloride serves as a key intermediate in the synthesis of several pharmaceutical agents:
- Antibiotics : It is a precursor for the synthesis of broad-spectrum antibiotics such as Norxin and Zanocin, which are used to treat bacterial infections. The compound is involved in the production of other antibiotics like ciprofloxacin, enhancing their efficacy against a range of pathogens .
- Anticancer Agents : The compound is also utilized in the synthesis of Gefitinib, an anticancer drug used primarily for non-small cell lung cancer treatment. Its role as an intermediate in these synthetic pathways highlights its significance in oncology .
Agricultural Applications
In agriculture, this compound is used as an intermediate in the development of:
- Herbicides : The compound contributes to the formulation of fluorinated herbicides that are effective in weed control. Its fluorine substitution enhances the biological activity and selectivity of these agrochemicals .
- Plant Growth Regulators : It is also involved in synthesizing plant growth regulators, which are crucial for improving crop yields and managing plant growth .
Chemical Synthesis and Research
The synthesis of this compound involves several methods, primarily focusing on minimizing environmental impact and maximizing yield:
-
Synthesis Method : The compound can be synthesized through a three-step process involving fluorine displacement, hydrogenation reduction, and salt formation from 3,4-dichloronitrobenzene. This method is noted for producing fewer byproducts and maintaining stable product properties .
Step Description Fluorine Displacement Reaction with fluoride salts in a solvent (e.g., DMSO) at elevated temperatures. Hydrogenation Reduction Using palladium on carbon (Pd-C) as a catalyst to reduce nitro groups to amines. Salt Formation Neutralizing with hydrochloric acid to form the hydrochloride salt.
Environmental Impact and Safety
Research indicates that this compound has implications for environmental safety due to its potential toxicity. Studies have shown that exposure can lead to adverse effects; hence, monitoring and regulatory measures are essential during its handling and application .
Case Studies
Several studies have documented the effectiveness and applications of this compound:
- Microbial Transformation Studies : Research involving anaerobic microbial cultures has demonstrated the transformation capabilities of this compound, indicating its potential role in bioremediation processes .
- Metabolism Studies : Investigations into the metabolic fate of this compound in animal models (e.g., rats) have provided insights into its pharmacokinetics and safety profile, essential for assessing its suitability for pharmaceutical applications .
Chemical Reactions Analysis
Chemical Reactions Involving 3-Chloro-4-fluoroaniline
3-Chloro-4-fluoroaniline can participate in various chemical reactions due to its reactive amino group:
-
Condensation Reactions : It can react with compounds like diethylethoxymethylenemalonate to form intermediates that can be further cyclized into quinolone derivatives .
-
Salt Formation : Besides forming hydrochloride salts, it can also form other salts like picrate salts when reacted with picric acid .
-
Biological Metabolism : In biological systems, 3-chloro-4-fluoroaniline is metabolized into compounds like 2-amino-4-chloro-5-fluorophenol sulfate, which can be used as biomarkers for exposure monitoring .
Reaction Mechanisms
-
Fluorine Displacement : The fluorine displacement reaction involves a nucleophilic substitution mechanism where the fluoride ion replaces one of the chlorine atoms in 3,4-dichloronitrobenzene.
-
Hydrogenation Reduction : This step involves the catalytic hydrogenation of the nitro group to an amino group, typically facilitated by a transition metal catalyst like palladium.
Analytical Techniques for Characterization
The characterization of 3-chloro-4-fluoroaniline hydrochloride and its intermediates involves various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Useful for determining the molecular structure and confirming the presence of specific functional groups.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) : These techniques are used for purity assessment and quantitative analysis of reaction mixtures .
-
Infrared (IR) Spectroscopy : Helps in identifying functional groups present in the compound.
Analytical Data
| Technique | Information Provided |
|---|---|
| NMR | Molecular structure confirmation |
| GC/HPLC | Purity and quantitative analysis |
| IR | Functional group identification |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Substituted Aniline Derivatives
2.1.1. 2-Fluoro-3-chloroaniline
- Structural Difference : Fluoro and chloro groups are transposed (2-fluoro, 3-chloro vs. 3-chloro, 4-fluoro).
- Biological Activity : Exhibits higher HER2 enzymatic potency (EC50) compared to 3-chloro-4-fluoroaniline in kinase inhibitors, highlighting the importance of substituent positioning .
- Synthesis : Prepared via nucleophilic substitution, but yields and reaction conditions are less optimized compared to 3-chloro-4-fluoroaniline hydrochloride .
2.1.2. 3,4,5-Trifluoroaniline
- Structural Difference : Replaces the 3-chloro group with a third fluoro substituent.
- Biological Impact : Demonstrates reduced cytotoxicity in antiviral compounds but lower potency, suggesting chloro groups enhance target binding .
2.2. Hydrochloride Salts of Analogous Anilines
2.2.1. 2-Chloro-4-fluoroaniline Hydrochloride
- Synthesis : Achieves 38.5% yield via acid hydrolysis of 4-fluoroarylnitrone with thionyl chloride, significantly lower than the 94% yield of this compound .
- Applications: Limited to research contexts due to lower efficiency and purity challenges .
2.2.2. 3-Chloro-4-Ethoxyaniline Hydrochloride
- Structural Difference : Ethoxy group replaces the 4-fluoro substituent.
2.3. Bioactive Derivatives
2.3.1. Acetamide Derivatives (e.g., Int-4)
- Synthesis : 3-Chloro-4-fluoroaniline reacts with 2-chloroacetyl chloride to form antiparasitic agents. Comparable derivatives with 4-bromophenyl groups exhibit distinct hydrogen-bonding networks, affecting crystallinity and solubility .
2.3.2. Quinoline-4-carboxylic Acid Derivatives
- Activity : Derivatives of 3-chloro-4-fluoroaniline show cytotoxic activity against cancer cells, whereas analogs with 3-chloro-5-fluoro substitution display reduced efficacy, emphasizing the role of para-fluoro groups in DNA intercalation .
Key Data Tables
Critical Analysis of Substituent Effects
- Electronic Effects : The electron-withdrawing chloro and fluoro groups deactivate the aromatic ring, directing electrophilic substitutions and stabilizing intermediates in reductive amination .
- Steric Effects : Bulky substituents (e.g., ethoxy) reduce reaction rates in amide coupling, whereas smaller halogens maintain reactivity .
- Metabolic Profile: 3-Chloro-4-fluoroaniline forms hemoglobin adducts and urinary metabolites (e.g., 2-amino-4-chloro-5-fluorophenol sulfate), indicating prolonged exposure risks compared to non-chlorinated analogs .
Q & A
Q. What are the recommended safety protocols for handling 3-chloro-4-fluoroaniline in laboratory settings?
3-Chloro-4-fluoroaniline is classified as a toxic organic solid (UN 2811) under transportation regulations and requires stringent safety measures. Key protocols include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of dust or vapors.
- Storage: Keep in a locked, cool, dry area away from oxidizing agents .
- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste.
Q. How is 3-chloro-4-fluoroaniline synthesized for pharmaceutical intermediates?
A common route involves its use as a precursor in norfloxacin synthesis:
Cyclization: React with ethyl chloroformate to form a quinolone core.
Ethylation: Introduce ethyl groups via nucleophilic substitution.
Piperazine Reaction: Attach piperazine moieties to enhance bioavailability .
Alternative routes include its incorporation into epidermal growth factor receptor inhibitors via nitration and cyclo-condensation .
Q. What analytical techniques confirm the purity and structure of 3-chloro-4-fluoroaniline?
- NMR Spectroscopy: ¹H and ¹³C NMR (e.g., δ 6.85 ppm for aromatic protons, δ 115–150 ppm for carbons) .
- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) achieves a detection limit of ≤0.01 mg/L for metabolites .
- Mass Spectrometry (MS): ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 146) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between GC and HPLC methods in metabolite detection?
Early GC methods required derivatization of urinary metabolites (e.g., 2-amino-4-chloro-5-fluorophenyl sulfate), introducing variability. HPLC with electrochemical detection offers:
Q. What metabolic pathways are involved in 3-chloro-4-fluoroaniline biotransformation?
In rats, primary pathways include:
- N-Acetylation: Forms 2-acetamido-4-chloro-5-fluorophenyl glucuronide.
- Hydroxylation + Sulfation: Generates 2-amino-4-chloro-5-fluorophenyl sulfate .
Key Techniques: - HPLC-MS/MS: Identifies phase I/II metabolites.
- ¹⁹F-NMR: Quantifies fluorinated metabolites (e.g., 50 mg/kg dose yields detectable signals) .
Q. What strategies enable anaerobic degradation of 3-chloro-4-fluoroaniline?
Microbial Consortia:
- Nitrate-Reducing Conditions: Rhodococcus sp. strain 2 degrades 3,4-dihaloanilines via reductive dehalogenation .
- Intermediates: Detected via GC-MS, including chlorinated cyclohexadienes and fluoroanilines .
Optimization: Use enrichment cultures with electron donors (e.g., acetate) to enhance degradation rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
